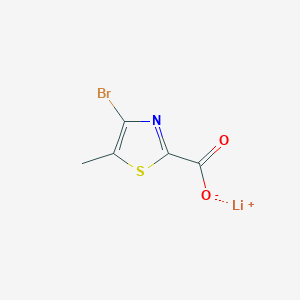

Lithium;4-bromo-5-methyl-1,3-thiazole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

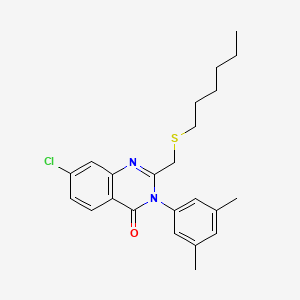

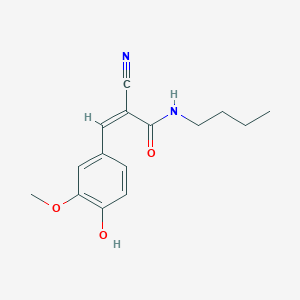

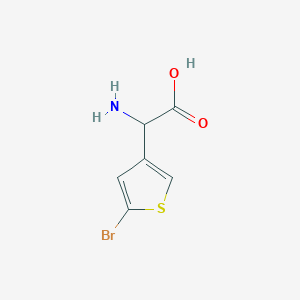

“Lithium;4-bromo-5-methyl-1,3-thiazole-2-carboxylate” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are significant in medicinal chemistry and are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm) and the calculated π-electron density show that the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .科学的研究の応用

Anti-inflammatory and Immunomodulatory Effects

Lithium has been extensively studied for its anti-inflammatory effects, which could be beneficial in treating disorders characterized by inflammation. It suppresses pro-inflammatory mediators like cyclooxygenase-2, interleukin (IL)-1β, and tumor necrosis factor-α, while enhancing the synthesis of anti-inflammatory cytokines IL-2 and IL-10. This dual role suggests its potential in modulating inflammatory responses, albeit with varying effects under different experimental conditions, highlighting its complex interaction with immune pathways (Nassar & Azab, 2014).

Role in Energy Storage and Production

The exploitation of lithium, particularly from mineral resources, is crucial for modern energy storage devices like rechargeable batteries. Its significant role in energy production and storage underscores the strategic importance of efficiently processing lithium resources. This involves the recovery and separation of lithium from minerals and brine resources, which is essential for sustaining the supply chain of lithium for use in various technologies, including batteries and renewable energy systems (Choubey et al., 2016).

Neuroprotective and Cognitive Effects

Lithium's impact on neurological functions and structures, including neuroprotection and cognitive enhancement, is well-documented. It influences mitochondrial function, improves phospholipid metabolism, and impacts the processing of amyloid precursor protein, suggesting a potential role in managing neurodegenerative diseases like Alzheimer's. Furthermore, lithium's effect on GSK-3 inhibition is linked to neuroprotection and attenuation of cognitive deficits, indicating its significance in brain health and function (Roux & Dosseto, 2017).

Skeletal Protection

Research indicates that lithium has osteoprotective effects, promoting osteoblastic activities through various signaling pathways. It activates the Wnt/β-catenin and PI3K/Akt pathways, which are crucial for bone formation, while inhibiting pathways that promote bone resorption. This duality suggests lithium's potential in enhancing bone health and treating bone-related disorders (Wong, Chin, & Ima-Nirwana, 2020).

作用機序

Target of Action

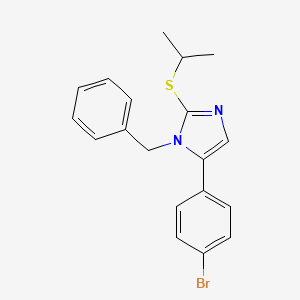

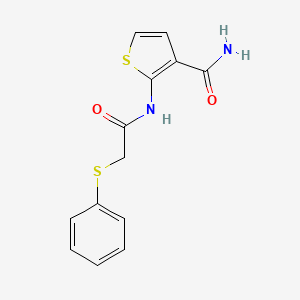

Thiazole derivatives, a class to which this compound belongs, have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . These compounds often bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

For instance, some thiazole derivatives have been found to interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antifungal, antiviral, and antineoplastic effects .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .

Safety and Hazards

特性

IUPAC Name |

lithium;4-bromo-5-methyl-1,3-thiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S.Li/c1-2-3(6)7-4(10-2)5(8)9;/h1H3,(H,8,9);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPKPRODHHQXTE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=C(N=C(S1)C(=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrLiNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2137629-67-3 |

Source

|

| Record name | lithium 4-bromo-5-methyl-1,3-thiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1S)-2-hydroxy-1-phenylethyl]prop-2-enamide](/img/structure/B2796920.png)

![(E)-6-acetyl-2-(3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2796921.png)

![N-(3,5-difluorophenyl)-2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide](/img/structure/B2796927.png)

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2796930.png)

![N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2796934.png)

![N-(1H-indazol-6-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2796939.png)